molecular formula C14H15BrN2O2 B1452559 N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide CAS No. 1184453-80-2

N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide

Cat. No. B1452559
M. Wt: 323.18 g/mol
InChI Key: DGYGMMITYVLTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide, also known as N-benzyl-4-Bromo-N-(2-hydroxyethyl)-pyrrole-2-carboxamide, is a chemical compound that is used in a variety of scientific and industrial applications. This compound has been studied for its potential use in a variety of applications, including drug synthesis, organic synthesis, and materials science. The structure of this compound has been determined through X-ray crystallography and nuclear magnetic resonance spectroscopy. In addition, the compound has been studied for its potential biological and physiological effects.

Scientific Research Applications

Synthetic Chemistry and Supramolecular Chemistry

  • Supramolecular Capsules Derived from Calixpyrrole Scaffolds : This review discusses recent results in the self-assembly of supramolecular capsules derived from calixpyrrole components, highlighting their potential in constructing molecular capsules through various approaches (Ballester, 2011).

Pharmacology and Toxicology

  • Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances (NPS) : This paper reviews the pharmacokinetics and pharmacodynamics of certain NPS, demonstrating the complexities of studying new compounds' effects on health (Nugteren-van Lonkhuyzen et al., 2015).

Environmental Contamination

  • Critical Review of Soil Contamination by Polybrominated Diphenyl Ethers (PBDEs) and Novel Brominated Flame Retardants (NBFRs) : This review focuses on the environmental contamination by PBDEs and NBFRs, shedding light on the importance of monitoring and understanding the environmental impact of chemical compounds (McGrath et al., 2017).

properties

IUPAC Name

N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-12-8-13(16-9-12)14(19)17(6-7-18)10-11-4-2-1-3-5-11/h1-5,8-9,16,18H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYGMMITYVLTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)C2=CC(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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